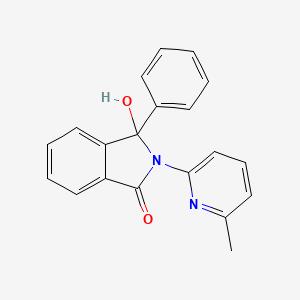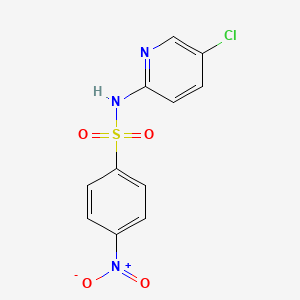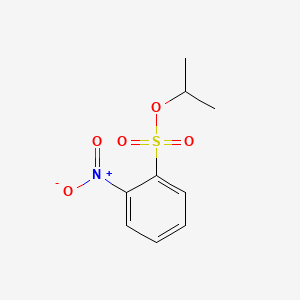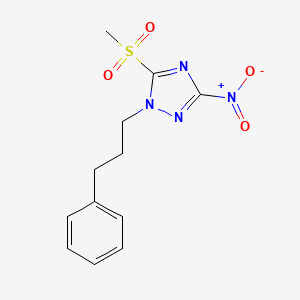![molecular formula C16H15IO3 B14169243 2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane CAS No. 923594-93-8](/img/structure/B14169243.png)
2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane is an organic compound with a complex structure that includes an iodophenoxy group and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane typically involves the reaction of 2-iodophenol with epichlorohydrin to form an intermediate, which is then reacted with benzaldehyde in the presence of a base to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like copper bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane can undergo several types of chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Ring-Opening Reactions: The dioxolane ring can be opened under acidic or basic conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted phenoxy derivatives, while oxidation reactions can produce phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy group can participate in various binding interactions, while the dioxolane ring can influence the compound’s overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Iodophenoxy)methyl]-2-methyloxirane
- 2-(2-Iodophenoxy)ethanol
- (S,S)-2-(α-(2-Iodophenoxy)benzyl)morpholine
Uniqueness
2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane is unique due to its combination of an iodophenoxy group and a dioxolane ring, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
923594-93-8 |
|---|---|
Molekularformel |
C16H15IO3 |
Molekulargewicht |
382.19 g/mol |
IUPAC-Name |
2-[(2-iodophenoxy)methyl]-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C16H15IO3/c17-14-8-4-5-9-15(14)18-12-16(19-10-11-20-16)13-6-2-1-3-7-13/h1-9H,10-12H2 |
InChI-Schlüssel |
QTAIBMJUIGUPEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)(COC2=CC=CC=C2I)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[2-(Cyclohexen-1-yl)ethyl]-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione](/img/structure/B14169189.png)

![5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B14169198.png)

![2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide](/img/structure/B14169206.png)




